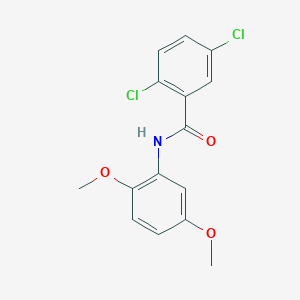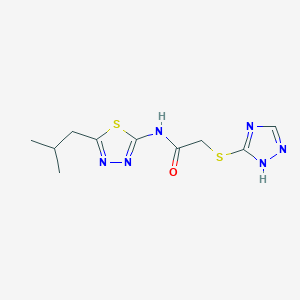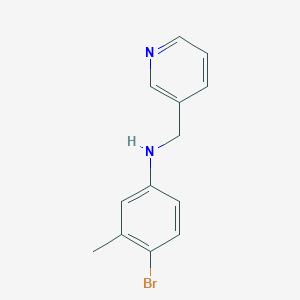
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide, also known as CLPAA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the acrylamide family and is known for its ability to interact with biological systems, making it useful in various research applications.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is not fully understood, but it is believed to interact with various biological systems, including enzymes and receptors. Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide can inhibit the activity of certain enzymes, which may contribute to its anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been shown to have antioxidant properties, which may make it useful in the study of oxidative stress-related diseases. N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is its ability to interact with biological systems, making it useful in a variety of research applications. Additionally, the synthesis method for N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been optimized to produce high yields of pure product, making it a reliable source for scientific research. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide. One area of interest is in the study of its anti-tumor properties, with the goal of developing new cancer treatments. Additionally, research into the neuroprotective properties of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide may lead to the development of new treatments for neurodegenerative diseases. Finally, further studies into the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide may uncover new applications for this compound in scientific research.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide involves a multi-step process that begins with the reaction between 2-chlorobenzaldehyde and 5-chloro-2-methoxyaniline. The resulting product is then reacted with acryloyl chloride to produce N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide, making it a reliable source for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is in the field of cancer research. Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-8-7-12(17)10-14(15)19-16(20)9-6-11-4-2-3-5-13(11)18/h2-10H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYQJIJUGKCGZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)




![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)

![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)


![ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
![N~3~-acetyl-N~1~-[4-(acetylamino)phenyl]-beta-alaninamide](/img/structure/B5843234.png)
